Dfhbi 1T

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DFHBI 1T est une sonde de fluorescence activée par aptamère d'ARN, perméable aux membranes. Ses spectres de fluorescence sont optimisés pour l'imagerie de cellules vivantes en utilisant le filtre GFP. Lorsqu'il est lié à des aptamères d'ARN (tels que Spinach, Spinach2, iSpinach ou Broccoli), this compound émet une fluorescence spécifique tout en maintenant une faible fluorescence de fond .

Méthodes De Préparation

DFHBI 1T peut être synthétisé en suivant les étapes suivantes:

Structure chimique: this compound est un dérivé 1,1,1-trifluoroéthyle du fluorophore DFHBI.

Voies de synthèse: La voie de synthèse implique l'introduction du groupe trifluoroéthyle sur le composé DFHBI parent.

Conditions de réaction: Les conditions de réaction spécifiques et les réactifs sont propriétaires, mais le composé est disponible dans le commerce.

Production industrielle: Les méthodes de production à l'échelle industrielle ne sont pas largement divulguées, mais this compound est disponible à des fins de recherche.

Analyse Des Réactions Chimiques

DFHBI 1T subit des réactions spécifiques lors de sa liaison aux aptamères d'ARN:

Liaison: this compound se lie aux aptamères d'ARN (par exemple, Spinach2, Broccoli) avec une forte affinité (Kd = 45 nM).

Activation de la fluorescence: Lors de la liaison, this compound présente une fluorescence (ex/em = 447 nm/501 nm pour Spinach2-DFHBI 1T et ex/em = 472 nm/507 nm pour Broccoli-DFHBI 1T)

Suppression du bruit de fond: Sa faible fluorescence de fond garantit une imagerie précise de l'ARN.

4. Applications de recherche scientifique

This compound trouve des applications dans divers domaines:

Imagerie de l'ARN: Utilisé pour l'imagerie de l'ARN en cellules vivantes, permettant la visualisation de la dynamique et de la localisation de l'ARN.

Recherche biologique: Aide à étudier les processus basés sur l'ARN, l'expression génique et les interactions ARN-protéines.

Découverte de médicaments: Aide à identifier les composés ciblant l'ARN pour le développement thérapeutique.

5. Mécanisme d'action

Le mécanisme exact par lequel this compound interagit avec les aptamères d'ARN reste un domaine de recherche actif. Il implique probablement une liaison spécifique aux structures secondaires de l'ARN, conduisant à l'activation de la fluorescence.

Applications De Recherche Scientifique

RNA Imaging and Sensing

DFHBI-1T has been primarily utilized for RNA imaging in living cells. It binds to RNA aptamers, allowing researchers to visualize RNA dynamics in real-time. For instance, the Squash:DFHBI-1T complex has been developed as a near-infrared sensor for detecting non-coding RNAs and small molecules in mammalian cells . This application is pivotal for studying gene expression and RNA modifications.

Case Study:

A study demonstrated the use of DFHBI-1T in combination with the Broccoli aptamer to monitor RNA modifications by methyltransferases. The results showed a three-fold increase in fluorescence when using a modified aptamer, indicating the compound's effectiveness as a tool for high-throughput screening of RNA-modifying enzymes .

Fluorescent RNA Aptamers

DFHBI-1T serves as a fluorescent reporter in RNA light-up aptamers. These aptamers mimic green fluorescent proteins and are used to characterize biological processes within living cells. The high signal-to-noise ratio of DFHBI-1T enhances its suitability for transcriptional reporters, enabling detailed gene expression analysis .

Data Table 1: Fluorescence Properties of DFHBI-1T with Different Aptamers

| Aptamer | Peak Excitation (nm) | Peak Emission (nm) | Binding Affinity (Kd) |

|---|---|---|---|

| Spinach2 | 482 | 505 | 45 nM |

| Broccoli | 482 | 505 | Not specified |

| Squash | 482 | 654 | Not specified |

Antimicrobial Research

Recent studies have explored the use of DFHBI-1T in microbial systematics, where it aids in identifying and characterizing microbial species through fluorescence-based methods. The compound has shown potential against various bacterial strains, enhancing the detection capabilities of antimicrobial agents .

Case Study:

Research indicated that combining DFHBI-1T with secondary metabolites from marine bacteria resulted in improved antimicrobial activity against resistant strains such as Escherichia coli and Staphylococcus aureus, showcasing its utility in developing new therapeutic strategies .

Technical Considerations

When utilizing DFHBI-1T for live-cell imaging, it is essential to optimize its concentration to achieve maximum fluorescence without cytotoxic effects. Studies have identified optimal concentrations ranging from 80 to 160 μM for effective imaging without impacting cell viability .

Mécanisme D'action

The exact mechanism by which DFHBI 1T interacts with RNA aptamers remains an active area of research. It likely involves specific binding to RNA secondary structures, leading to fluorescence activation.

Comparaison Avec Des Composés Similaires

DFHBI 1T se distingue par sa perméabilité membranaire et ses propriétés de liaison spécifiques à l'ARN. Des composés similaires incluent DFHBI-2T, qui partage des caractéristiques structurelles mais diffère par ses propriétés de fluorescence .

Activité Biologique

DFHBI 1T is a fluorogenic compound that serves as a mimic of the green fluorescent protein (GFP) fluorophore, primarily used for imaging RNA in living cells. Its biological activity is characterized by its ability to bind specifically to RNA aptamers, such as Spinach2 and Broccoli, leading to fluorescence activation. This article delves into the detailed biological activity of this compound, supported by data tables, case studies, and research findings.

This compound exhibits fluorescence when bound to specific RNA aptamers. The binding affinity varies among different aptamers, with a notable dissociation constant (Kd) of approximately 45 nM for the Squash aptamer and around 0.32 µM for the Lettuce aptamer . The fluorescence characteristics of this compound include:

- Peak Excitation Maxima : 482 nm

- Peak Emission : 505 nm when bound to Spinach2

- Fluorescence Activation : Enhanced specificity and reduced background fluorescence compared to other fluorophores .

Comparative Binding Affinities

The following table summarizes the binding affinities of this compound with various RNA aptamers:

| Aptamer | Dissociation Constant (Kd) | Fluorescence Activation |

|---|---|---|

| Spinach2 | Not specified | High |

| Broccoli | Not specified | Moderate |

| Squash | 45 nM | High |

| Lettuce | 0.32 µM | High |

Case Study: Fluorescence Activation in Living Cells

In a study conducted by Passalacqua et al., the effects of this compound on RNA aptamers were evaluated across various concentrations. The optimal concentration for fluorescence activation was determined to be between 80 and 160 µM, with significant fluorescence observed at concentrations above 40 µM . Importantly, this compound was found to be non-cytotoxic at varying concentrations, indicating its suitability for live-cell imaging applications.

Mutagenesis Studies

Further investigations into the structural dynamics of this compound binding revealed critical nucleobases that interact with the chromophore. For instance, mutations at specific positions in the Lettuce aptamer significantly affected fluorescence intensity, demonstrating that precise interactions are crucial for optimal performance . The study highlighted that certain mutations could enhance brightness by up to 45% compared to canonical constructs.

Applications in Biotechnological Research

This compound is extensively utilized in various biotechnological applications:

- RNA Imaging : Its ability to selectively bind RNA allows researchers to visualize RNA dynamics in real-time within living cells.

- Gene Expression Studies : By employing high-copy plasmids, significant activation of fluorescence signals can be achieved, facilitating gene expression analysis .

- Development of Fluorogenic Aptamers : The compound plays a pivotal role in developing new fluorogenic aptamers with improved stability and fluorescence properties .

Propriétés

IUPAC Name |

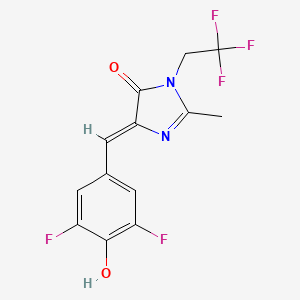

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYCLBWNRONMQC-WMZJFQQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F5N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.